Cas no 1064-06-8 (5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate)

1064-06-8 structure
Nome del prodotto:5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate
5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,3,5,7-tris(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-
- [5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl] Acetate
- QUERCETINPENTAACETATE
- 2-(3,4-diacetoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate
- 3,3',4',5,7-Pentaacetoxyflavone
- 3,3',4',5,7-Pentahydroxyflavone pentaacetate
- acetic acid 3,5-diacetoxy-2-(3,4-diacetoxy-phenyl)-4-oxo-4H-chromen-7-yl ester
- BRN
- FLAVONE, 3,3',4',5,7-PENTAHYDROXY-, PENTAACETATE
- Pentaacetylquercetin
- penta-O-acetylquercetin
- Quercetin acetate
- quercetin penta-acetate
- quercetin peracetate
- Quercetine pentaacetate
- 3,3',4',5,7-Penta(acetyloxy)flavone
- Quercetin pentaacetate
- G0B9KJ0VKI
- [2-acetyloxy-4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate
- C25H20O12
- 4H-1-Benzopyran-4-one, 3,5,7-tris(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-
- HY-124512
- Q63409134
- BRN 0380215
- NSC-115919
- 3,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-5-yl acetate
- 4H-1-Benzopyran-4-one,5,7-tris(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-
- AKOS000365733
- NSC-718503
- CHEMBL19074
- DTXSID30147593
- BDBM50404746
- 3,5,7-Triacetoxy-2-(3,4-diacetoxyphenyl)-4H-1-benzopyran-4-one
- UNII-G0B9KJ0VKI
- [5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl]acetate
- 3,5,7-TRIS(ACETYLOXY)-2-(3,4-BIS(ACETYLOXY)PHENYL)-4H-1-BENZOPYRAN-4-ONE
- 1064-06-8
- 5-18-05-00510 (Beilstein Handbook Reference)
- NSC 115919
- NSC115919
- CS-0086730
- NSC718503
- E87525
- SCHEMBL4064499
- TS-08894
- 5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate
-
- Inchi: 1S/C25H20O12/c1-11(26)32-17-9-20(35-14(4)29)22-21(10-17)37-24(25(23(22)31)36-15(5)30)16-6-7-18(33-12(2)27)19(8-16)34-13(3)28/h6-10H,1-5H3
- Chiave InChI: JQUHMSXLZZWRHU-UHFFFAOYSA-N
- Sorrisi: O1C(C2C([H])=C([H])C(=C(C=2[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)=C(C(C2C(=C([H])C(=C([H])C1=2)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)=O)OC(C([H])([H])[H])=O
- BRN: 0380215
Proprietà calcolate
- Massa esatta: 512.0954
- Massa monoisotopica: 512.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 37
- Conta legami ruotabili: 11
- Complessità: 998
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 158
- Peso molecolare: 512.4
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 1.45
- Punto di ebollizione: 666.4°C at 760 mmHg
- Punto di infiammabilità: 284.7°C
- Indice di rifrazione: 1.6
- PSA: 157.8
- LogP: 3.08650
5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64620-10mg |
Pentaacetylquercetin |
1064-06-8 | 98% | 10mg |
¥574.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64620-50mg |
Pentaacetylquercetin |
1064-06-8 | 98% | 50mg |
¥1748.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64620-100mg |
Pentaacetylquercetin |
1064-06-8 | 98% | 100mg |
¥2843.00 | 2023-09-09 | |
1PlusChem | 1P009REJ-10mg |
QUERCETINPENTAACETATE |
1064-06-8 | ≥95% | 10mg |
$89.00 | 2023-12-26 | |
1PlusChem | 1P009REJ-500mg |
QUERCETINPENTAACETATE |
1064-06-8 | ≥95% | 500mg |
$1331.00 | 2023-12-26 | |
A2B Chem LLC | AE54619-50mg |
QUERCETINPENTAACETATE |
1064-06-8 | ≥95% | 50mg |
$137.00 | 2024-04-20 | |
Ambeed | A1210020-10mg |
Quercetin pentaacetate |
1064-06-8 | 99+% | 10mg |
$240.0 | 2024-06-02 | |
Ambeed | A1210020-5mg |
Quercetin pentaacetate |
1064-06-8 | 99+% | 5mg |
$168.0 | 2024-06-02 | |
Ambeed | A1210020-25mg |
Quercetin pentaacetate |
1064-06-8 | 99+% | 25mg |
$402.0 | 2024-06-02 | |
Ambeed | A1210020-250mg |
Quercetin pentaacetate |
1064-06-8 | 99+% | 250mg |
$159.0 | 2025-02-27 |
5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate Letteratura correlata
-
Tianpeng Yin,Le Cai,Zhongtao Ding RSC Adv. 2020 10 35072
1064-06-8 (5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate) Prodotti correlati
- 14397-69-4(4H-1-Benzopyran-4-one,5,7-bis(acetyloxy)-2-[4-(acetyloxy)-3-methoxyphenyl]-3,6-dimethoxy-)
- 479-91-4(Casticin)
- 17313-52-9(Centaureidin)
- 10173-01-0(Jaceidin)
- 143724-69-0(2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate)
- 1486-69-7(4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate)
- 480-19-3(Isorhamnetin)
- 2225155-90-6((3-fluoro-5-(piperidin-1-yl)phenyl)boronic acid)
- 2097923-92-5(4-[(2-Chlorophenyl)methanesulfonyl]-1-(pyridin-3-yl)piperazin-2-one)
- 864937-77-9(N-4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso